trans-3,4-Difluorocinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of trans-3,4-Difluorocinnamic acid and its derivatives has been explored through various methodologies. For instance, a series of polyhydroxylated trans-restricted 2-arylcinnamic acid analogs were synthesized using a one-pot reaction involving homophthalic anhydrides and aromatic aldehydes, followed by treatment with BBr3 (Miliovsky et al., 2015). This method emphasizes the versatility in creating structurally diverse cinnamic acid derivatives, including those with fluorine substitutions.
Molecular Structure Analysis
The molecular structure of trans-3,4-Difluorocinnamic acid is characterized by the presence of two fluorine atoms attached to the aromatic ring, which influences its chemical behavior and reactivity. The configuration around the double bond and the impact of fluorine substitution on the molecule's electronic properties have been subjects of study, providing insights into how these structural elements affect the compound's overall activity and stability.
Chemical Reactions and Properties
Cinnamic acid derivatives, including trans-3,4-Difluorocinnamic acid, participate in various chemical reactions, showcasing their reactivity towards different organic synthesis methodologies. For example, the introduction of fluorine atoms at both centers in a single operation has been demonstrated, highlighting the compound's utility in asymmetric syntheses and catalytic applications (Marson & Melling, 2005). These reactions underscore the importance of trans-3,4-Difluorocinnamic acid in synthesizing enantiopure compounds, which are crucial for pharmaceutical applications.
Scientific Research Applications
Anticancer Treatments
- Application Summary : Trans-3,4-Difluorocinnamic acid is used in the synthesis of substituted isoquinolones . These compounds are found to be effective 5-HT 3 antagonists .
- Results or Outcomes : The infective dose (ID 50) of the resulting compound is 0.35 μg/kg .
Radiosensitizers for Human Lung Cancer
- Application Summary : Trans-3,4-Difluorocinnamic acid is utilized in the synthesis of psammaplin A derivatives . These derivatives act as radiosensitizers for human lung cancer .
- Results or Outcomes : The product derived from trans-3,4-difluorocinnamic acid demonstrates a potency of 16.14 μM .
Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene
- Application Summary : Trans-3,4-Difluorocinnamic acid has been used in the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene .
Preparation of Ticagrelor
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOHZQZTWAEHJ-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347531 | |
Record name | trans-3,4-Difluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,4-Difluorocinnamic acid | |
CAS RN |
112897-97-9 | |
Record name | 3,4-Difluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4-Difluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3,4-Difluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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